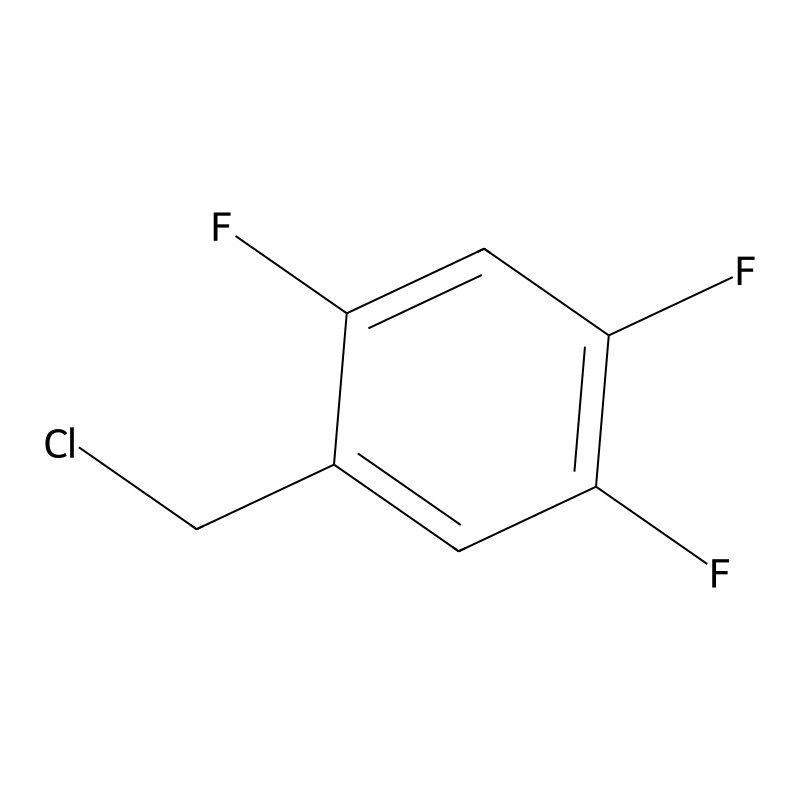

2,4,5-Trifluorobenzyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Fluorinated Molecules

Due to the presence of the reactive chloromethyl group (CH2Cl), 2,4,5-trifluorobenzyl chloride serves as a crucial precursor for the synthesis of diverse fluorinated molecules. [] The chloromethyl group readily undergoes substitution reactions with various nucleophiles, enabling the introduction of different functionalities while maintaining the trifluoromethyl (CF3) group. This unique combination of fluorine atoms and the benzyl group offers unique properties like improved lipophilicity, metabolic stability, and specific binding interactions, making the resulting molecules valuable for various research purposes. []

For example, 2,4,5-trifluorobenzyl chloride can be used to synthesize:

- Fluorinated pharmaceuticals: The trifluoromethyl group can enhance the drug-like properties of potential drug candidates by improving their absorption, distribution, metabolism, and excretion (ADME) profiles. []

- Fluorinated agrochemicals: Incorporation of the trifluoromethyl group can improve the potency and selectivity of agrochemicals, leading to more effective and environmentally friendly crop protection solutions. []

- Fluorinated materials: The unique properties of the trifluoromethyl group can be exploited to design novel materials with desired functionalities, such as improved thermal stability, electrical conductivity, and optical properties. []

Labeling Agent in Proteomics

2,4,5-Trifluorobenzyl chloride can be utilized as a labeling agent in proteomic research. [] The chloromethyl group reacts with thiol groups (SH) present in cysteine residues of proteins, leading to the covalent attachment of the trifluorobenzyl group. This labeling strategy allows researchers to:

- Identify and quantify specific proteins: By selectively labeling proteins of interest, scientists can readily identify and quantify them within complex biological samples using techniques like mass spectrometry. []

- Study protein-protein interactions: The trifluoromethyl group can serve as a reporter group, enabling researchers to detect and analyze interactions between different proteins. []

2,4,5-Trifluorobenzyl chloride is an aromatic halide characterized by the presence of three fluorine atoms at the 2, 4, and 5 positions on a benzyl ring, along with a chlorine substituent. Its molecular formula is C₇H₄ClF₃, and it has a molecular weight of approximately 202.56 g/mol. This compound is noted for its high density of about 1.5 g/cm³ and a boiling point of approximately 173.7 °C at standard atmospheric pressure . It is classified as a corrosive substance and poses various hazards, including causing severe skin burns and eye damage .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, forming corresponding amides or ethers.

- Electrophilic Aromatic Substitution: The fluorine substituents can direct further substitutions on the benzene ring due to their electron-withdrawing nature.

- Reduction Reactions: The compound can be reduced to form 2,4,5-trifluorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Several methods exist for synthesizing 2,4,5-trifluorobenzyl chloride:

- Direct Fluorination: This method involves the fluorination of benzyl chloride using fluorine gas or fluorinating agents under controlled conditions.

- Halogen Exchange: Starting from a suitable precursor such as 2,4,5-trifluorotoluene, halogen exchange can be performed to introduce the chlorine atom.

- Electrophilic Aromatic Substitution: Chlorination of 2,4,5-trifluorotoluene using chlorine gas in the presence of a catalyst can yield the desired product.

2,4,5-Trifluorobenzyl chloride finds applications in various fields:

- Pharmaceutical Industry: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Material Science: Used in developing specialty polymers and coatings due to its unique chemical properties.

- Research: Employed in laboratories for synthetic organic chemistry experiments.

Interaction studies involving 2,4,5-trifluorobenzyl chloride focus on its reactivity with biological molecules and other chemical species. Research indicates that its electrophilic nature may lead to interactions with nucleophilic sites in proteins or nucleic acids. Such interactions could potentially result in modifications that affect biological activity or toxicity.

Several compounds share structural similarities with 2,4,5-trifluorobenzyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorobenzyl chloride | C7H6ClF | Contains only one fluorine atom |

| 2,3-Difluorobenzyl chloride | C7H5ClF₂ | Has two fluorine atoms at different positions |

| 2,4-Difluorobenzyl chloride | C7H6ClF₂ | Contains two fluorine atoms at the 2 and 4 positions |

| Benzyl chloride | C7H7Cl | Lacks any fluorine substituents |

IUPAC Nomenclature and Common Names

The systematic IUPAC name for this compound is 1-(chloromethyl)-2,4,5-trifluorobenzene. Common synonyms include:

- α-Chloro-2,4,5-trifluorotoluene

- 2,4,5-Trifluorobenzyl chloride

- Benzene, 1-(chloromethyl)-2,4,5-trifluoro-

The "benzyl chloride" designation reflects its structural relationship to toluene derivatives, while the numbering (2,4,5) specifies fluorine substitution positions on the aromatic ring.

Chemical Abstracts Service (CAS) Registry Information

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 1.689 g/cm³ | |

| Boiling Point | 175°C | |

| Refractive Index (n_D) | 1.505 |

Structural Classification within Fluorinated Compounds

This compound belongs to three overlapping structural categories:

- Benzyl chlorides: Characterized by a chloromethyl (-CH₂Cl) group attached to an aromatic ring.

- Polyfluorobenzenes: Features three fluorine atoms at the 2,4,5 positions of the benzene ring.

- Electrophilic fluorinated building blocks: The chloromethyl group enables nucleophilic displacement reactions, while fluorine atoms modulate electronic properties.

Historical Context and Development

Evolution of Fluorination Chemistry

The synthesis of 2,4,5-trifluorobenzyl chloride builds upon two centuries of fluorination research:

- 1886: Moissan's isolation of elemental fluorine enabled systematic organofluorine chemistry.

- 1923: Blanc's chloromethylation reaction provided the foundation for benzyl chloride syntheses.

- 1940s: Wartime uranium enrichment programs advanced fluorination methodologies, including catalytic fluorination processes.

- 1980s: Development of safer fluorinating agents (e.g., DAST) improved accessibility to complex fluorinated compounds.

Chronology of Synthetic Methodology Development

Key milestones in the compound's synthesis:

The modern synthesis typically employs:

1,2,4-Trifluorobenzene + Paraformaldehyde → Chloromethylation → Hydrolysis

Significance in Organic Chemistry Research

Position in Fluorinated Building Block Chemistry

2,4,5-Trifluorobenzyl chloride exhibits three critical attributes for building block applications:

- Directed reactivity: The chloromethyl group undergoes SN₂ displacements with nucleophiles (e.g., amines, thiols).

- Electron-deficient aromatic system: Fluorine substituents activate the ring for electrophilic substitutions while deactivating it toward undesired side reactions.

- Steric profile: The 2,4,5-substitution pattern minimizes ortho effects, enhancing reaction predictability.

Role as Synthetic Intermediate

Primary applications include:

- Pharmaceutical synthesis: Key intermediate for DPP-4 inhibitors (e.g., sitagliptin).

- Agrochemical precursors: Provides trifluoromethylated motifs for herbicide development.

- Polymer chemistry: Serves as a monomer for fluorinated polyarylethers.

The compound's utility stems from its ability to introduce both fluorine atoms and reactive chloromethyl groups in a single step, enabling efficient synthesis of complex fluorinated architectures.

Bond Lengths and Angles

2,4,5-Trifluorobenzyl chloride exhibits characteristic structural parameters that reflect the influence of multiple fluorine substituents on the aromatic ring system [1]. The molecular formula C₇H₄ClF₃ with a molecular weight of 180.55 g/mol indicates a compact structure where three fluorine atoms are positioned at the 2, 4, and 5 positions of the benzyl chloride framework [1]. The compound exists as a colorless to almost colorless clear liquid with a specific gravity of 1.42 and refractive index of 1.48 [1].

The carbon-fluorine bonds in aromatic fluorinated compounds typically exhibit bond lengths ranging from 1.34 to 1.35 Ångströms, which is significantly shorter than carbon-carbon single bonds due to the high electronegativity of fluorine [2] [3]. For 2,4,5-trifluorobenzyl chloride, the aromatic carbon-fluorine bonds are expected to fall within this range, contributing to the overall structural rigidity of the molecule [4]. The benzylic carbon-chlorine bond length is anticipated to be approximately 1.79 Ångströms, consistent with typical benzylic halide structures [5].

The aromatic carbon-carbon bonds in fluorinated benzene derivatives show average bond lengths of approximately 1.386 Ångströms [2] [3]. This slight contraction compared to unfluorinated aromatics reflects the electron-withdrawing effect of fluorine substituents, which increases the double-bond character of the aromatic system [4]. The carbon-hydrogen bonds maintain typical aromatic values of approximately 1.085 Ångströms [3].

| Bond Type | Typical Length (Å) | Expected in 2,4,5-Trifluorobenzyl Chloride (Å) |

|---|---|---|

| C-F (aromatic) | 1.34-1.35 | 1.34-1.35 |

| C-Cl (benzylic) | 1.78-1.80 | 1.79 |

| C-C (aromatic avg) | 1.38-1.40 | 1.386 |

| C-H (aromatic) | 1.08-1.09 | 1.085 |

Electron Density Distribution

The electron density distribution in 2,4,5-trifluorobenzyl chloride is significantly influenced by the strong electron-withdrawing nature of the three fluorine substituents [6] [7]. Fluorine atoms, with their exceptional electronegativity of 3.98 on the Pauling scale, create substantial electron density redistribution throughout the aromatic system [6]. The fluorine atoms exhibit high negative electrostatic potential, while the aromatic carbon atoms display reduced electron density compared to unsubstituted benzyl chloride [6].

Computational studies on fluorinated aromatic compounds reveal that fluorine substitution causes electron density to migrate from the aromatic ring toward the fluorine atoms [6] [7]. This redistribution is particularly pronounced in multifluorinated systems like 2,4,5-trifluorobenzyl chloride, where the cumulative effect of three fluorine atoms creates a highly polarized electron distribution [4]. The benzylic carbon experiences enhanced electrophilic character due to the electron-withdrawing influence of the fluorinated aromatic ring [8].

The molecular orbital contributions of fluorine substituents introduce additional π-bonding and antibonding orbitals that interact with the aromatic π-system [4]. This phenomenon, termed "fluoromaticity," results in stabilization of the aromatic system and influences the overall electron density distribution [4]. The fluorine lone pairs participate in π-conjugation with the aromatic ring, creating a complex electron delocalization pattern [7].

Computational Models and Molecular Orbital Analysis

Density functional theory calculations on fluorinated aromatic compounds provide insight into the molecular orbital structure of 2,4,5-trifluorobenzyl chloride [9] [10]. The highest occupied molecular orbital energy is significantly lowered compared to unfluorinated analogs due to the electron-withdrawing effect of fluorine substituents [6]. This stabilization of the molecular orbitals contributes to enhanced chemical stability and altered reactivity patterns [11].

Quantum chemical calculations reveal that fluorine substitution affects both the energy levels and spatial distribution of molecular orbitals [12] [10]. The lowest unoccupied molecular orbital exhibits increased electron-accepting character, potentially conferring n-type semiconductor behavior under specific conditions [11] [6]. Computational models using various levels of theory, including Hartree-Fock, MP2, and density functional theory methods, consistently demonstrate the significant impact of fluorine substitution on electronic structure [12] [13].

Molecular orbital analysis indicates that the fluorine atoms contribute additional π-orbitals to the aromatic system [4]. Each fluorine substitution creates new π-bonding and antibonding combinations that can further stabilize the ring structure [4]. This electronic enhancement partially explains the increased thermal stability and chemical resistance observed in fluorinated aromatic compounds [11] [4].

Structural Isomerism

Comparison with 2,4,6-Trifluorobenzyl Chloride

2,4,6-Trifluorobenzyl chloride represents a constitutional isomer of 2,4,5-trifluorobenzyl chloride with distinctly different structural characteristics [14]. While both compounds share the molecular formula C₇H₄ClF₃ and molecular weight of 180.55 g/mol, the positioning of fluorine substituents creates significant differences in molecular symmetry and electronic properties [14]. The 2,4,6-isomer exhibits C₂ᵥ symmetry due to the symmetric arrangement of fluorine atoms relative to the benzylic substituent, whereas 2,4,5-trifluorobenzyl chloride possesses C₁ symmetry [14].

The 2,4,6-substitution pattern places two fluorine atoms in ortho positions relative to the benzylic group, creating enhanced steric interactions that can influence the conformation and reactivity of the benzylic chloride functionality [15]. Computational studies on similar fluorinated systems suggest that ortho-fluorine substituents may engage in intramolecular interactions with the benzylic group, potentially affecting the C-Cl bond reactivity [15].

Electrostatic potential mapping reveals differences in charge distribution between the two isomers [6]. The 2,4,6-isomer exhibits a more symmetrical charge distribution due to its higher molecular symmetry, while the 2,4,5-isomer shows an asymmetric electron density pattern [6]. These differences in electronic structure translate to variations in intermolecular interactions and crystal packing arrangements [10].

Comparison with 3,4,5-Trifluorobenzyl Chloride

3,4,5-Trifluorobenzyl chloride presents another constitutional isomer with the fluorine substituents concentrated on one side of the aromatic ring [16]. This substitution pattern creates C₂ᵥ symmetry similar to the 2,4,6-isomer but with distinct electronic characteristics [16]. The molecular weight remains 180.55 g/mol, consistent with all trifluorobenzyl chloride isomers [16].

The 3,4,5-substitution pattern results in a highly electron-deficient aromatic ring due to the clustering of three electron-withdrawing fluorine atoms [16]. This concentrated electron withdrawal creates a more pronounced dipole moment compared to the 2,4,5-isomer, where the fluorine atoms are more distributed around the ring [4]. Molecular orbital calculations indicate that the 3,4,5-isomer exhibits greater stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [11].

The benzylic reactivity in 3,4,5-trifluorobenzyl chloride is enhanced compared to the 2,4,5-isomer due to the cumulative electron-withdrawing effect of the three adjacent fluorine atoms [8]. This enhanced reactivity makes the 3,4,5-isomer particularly useful in nucleophilic substitution reactions where increased electrophilicity is desired [17].

| Compound | Formula | Molecular Weight (g/mol) | Fluorine Substitution Pattern | Symmetry |

|---|---|---|---|---|

| 2,4,5-Trifluorobenzyl Chloride | C₇H₄ClF₃ | 180.55 | 2,4,5-positions | C₁ |

| 2,4,6-Trifluorobenzyl Chloride | C₇H₄ClF₃ | 180.55 | 2,4,6-positions | C₂ᵥ |

| 3,4,5-Trifluorobenzyl Chloride | C₇H₄ClF₃ | 180.55 | 3,4,5-positions | C₂ᵥ |

Comparative Analysis with Related Fluorinated Compounds

Structure-Property Relationships

The relationship between fluorine substitution patterns and molecular properties in 2,4,5-trifluorobenzyl chloride follows established trends observed in fluorinated aromatic compounds [11] [4]. The presence of three fluorine atoms significantly alters the physical and chemical properties compared to unfluorinated benzyl chloride [8]. The electron-withdrawing nature of fluorine atoms increases the polarity of the carbon-chlorine bond, enhancing the electrophilic character of the benzylic carbon [18] [8].

Crystallographic studies of fluorinated aromatic compounds demonstrate that fluorine substitution does not significantly compromise the planarity of the aromatic system due to the small van der Waals radius of fluorine [11]. This maintenance of planarity allows for effective π-conjugation while introducing substantial electronic modifications [11]. The high electronegativity of fluorine creates strong carbon-fluorine bonds that contribute to the overall thermal and chemical stability of the molecule [4].

The refractive index of 1.48 for 2,4,5-trifluorobenzyl chloride reflects the high polarizability of the fluorinated aromatic system [1]. This optical property correlates with the enhanced π-electron delocalization resulting from fluorine substitution [2]. The specific gravity of 1.42 indicates increased molecular density compared to unfluorinated analogs, consistent with the incorporation of high-density fluorine atoms [1].

Influence of Fluorine Substitution Patterns

The specific 2,4,5-substitution pattern in trifluorobenzyl chloride creates unique electronic characteristics that distinguish it from other fluorinated isomers [2] [4]. Unlike symmetrical substitution patterns such as 1,3,5-trifluorobenzene, the 2,4,5-arrangement produces an asymmetric electron distribution that influences both intramolecular and intermolecular interactions [10]. This asymmetry affects the dipole moment and molecular recognition properties of the compound [6].

Computational analysis reveals that different fluorine substitution patterns produce varying degrees of aromatic stabilization [4]. The 2,4,5-pattern provides moderate aromatic enhancement compared to highly symmetric arrangements, while maintaining sufficient electron withdrawal to activate the benzylic position toward nucleophilic attack [2]. This balance makes 2,4,5-trifluorobenzyl chloride particularly useful in synthetic applications requiring controlled reactivity [8].

The influence of fluorine substitution extends to intermolecular interactions, where fluorine atoms can participate in weak hydrogen bonding and electrostatic interactions [13]. The 2,4,5-substitution pattern creates specific binding sites that may engage in unique molecular recognition events [13]. Studies on fluorinated aromatic compounds demonstrate that fluorine atoms can accept hydrogen bonds from suitable donors, contributing to supramolecular assembly and crystal packing arrangements [10] [13].

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄ClF₃ |

| Molecular Weight (g/mol) | 180.55 |

| CAS Number | 243139-71-1 |

| Physical State | Liquid |

| Density (g/cm³) | 1.42 |

| Refractive Index | 1.48 |

XLogP3

GHS Hazard Statements

H290 (16.67%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive